molecular formula C13H14FNO2 B8143325 tert-butyl N-(2-ethynyl-5-fluorophenyl)carbamate

tert-butyl N-(2-ethynyl-5-fluorophenyl)carbamate

Cat. No.: B8143325
M. Wt: 235.25 g/mol
InChI Key: XGQADSPSWLDBNN-UHFFFAOYSA-N
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Description

tert-Butyl N-(2-ethynyl-5-fluorophenyl)carbamate is a chemical compound with the molecular formula C13H14FNO2 and a molecular weight of 235.26 g/mol . This compound is known for its unique structure, which includes a tert-butyl carbamate group attached to a 2-ethynyl-5-fluorophenyl moiety. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of tert-butyl N-(2-ethynyl-5-fluorophenyl)carbamate typically involves the reaction of 2-ethynyl-5-fluoroaniline with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation. The product is then purified using standard techniques such as recrystallization or column chromatography .

Chemical Reactions Analysis

tert-Butyl N-(2-ethynyl-5-fluorophenyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form a carbonyl compound.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

tert-Butyl N-(2-ethynyl-5-fluorophenyl)carbamate is utilized in various fields of scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a probe to study enzyme mechanisms and interactions.

    Medicine: It is investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl N-(2-ethynyl-5-fluorophenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The ethynyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The fluorine atom enhances the compound’s binding affinity and selectivity for its targets .

Comparison with Similar Compounds

tert-Butyl N-(2-ethynyl-5-fluorophenyl)carbamate can be compared with other similar compounds, such as:

    tert-Butyl N-(2-bromo-5-fluorophenyl)carbamate: This compound has a bromine atom instead of an ethynyl group, which affects its reactivity and applications.

    tert-Butyl N-(2-ethynyl-5-chlorophenyl)carbamate: The chlorine atom in place of fluorine alters the compound’s chemical properties and biological activity.

The unique combination of the ethynyl and fluorine groups in this compound makes it particularly valuable for specific research applications .

Properties

IUPAC Name

tert-butyl N-(2-ethynyl-5-fluorophenyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14FNO2/c1-5-9-6-7-10(14)8-11(9)15-12(16)17-13(2,3)4/h1,6-8H,2-4H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGQADSPSWLDBNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=CC(=C1)F)C#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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